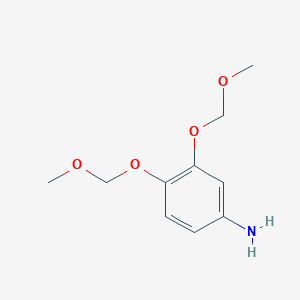
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple alkyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the alkyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the methyl, propan-2-yl, and prop-1-en-2-yl groups using alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of hydrogen atoms with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Scientific Research Applications
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Lacks the prop-1-en-2-yl group.
6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one: Lacks the methyl group.
Uniqueness
This article provides a comprehensive overview of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54735-45-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h8,11H,3,6-7H2,1-2,4-5H3 |
InChI Key |
JUIHVZGOBADIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(CC1)C(C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


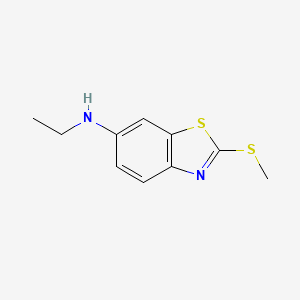
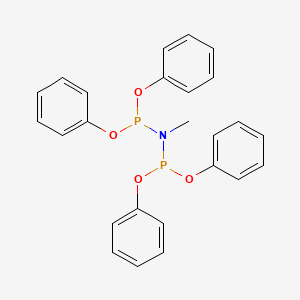
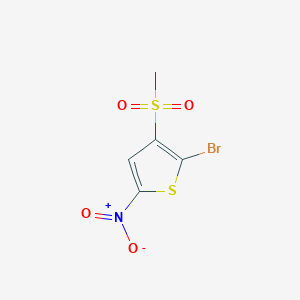
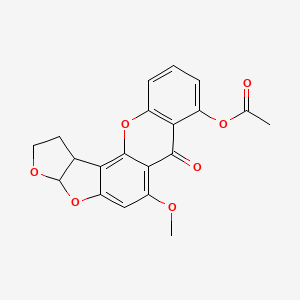
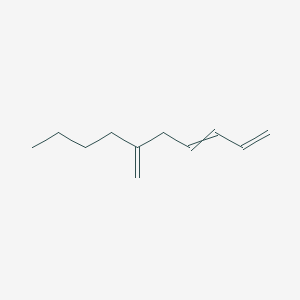

![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
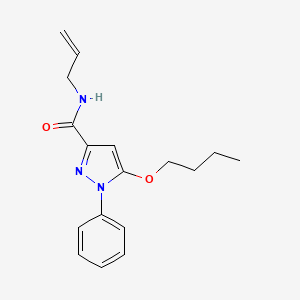
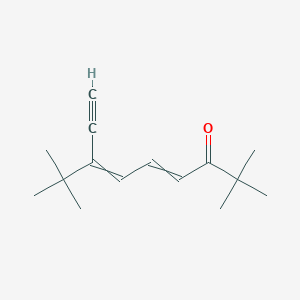


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
